![molecular formula C18H16N4O2S B3849857 (1E)-1-(4-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849857.png)
(1E)-1-(4-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone
Overview
Description
(1E)-1-(4-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of nitrophenyl, ethanone, and thiazolyl hydrazone groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone typically involves a multi-step process. One common method includes the condensation reaction between (1E)-1-(4-nitrophenyl)ethanone and 4-(4-methylphenyl)-1,3-thiazol-2-yl hydrazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(4-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
(1E)-1-(4-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of (1E)-1-(4-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-(4-nitrophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone
- (1E)-1-(4-nitrophenyl)ethanone [4-(4-ethylphenyl)-1,3-thiazol-2-yl]hydrazone
Uniqueness
Compared to similar compounds, (1E)-1-(4-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone exhibits unique reactivity and interaction profiles due to the presence of the methyl group on the phenyl ring
Properties
IUPAC Name |
4-(4-methylphenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-12-3-5-15(6-4-12)17-11-25-18(19-17)21-20-13(2)14-7-9-16(10-8-14)22(23)24/h3-11H,1-2H3,(H,19,21)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBBWTGFIAOZBP-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


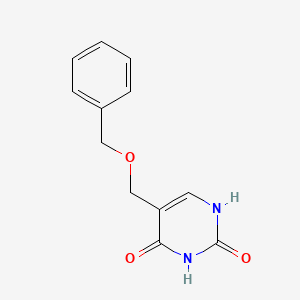
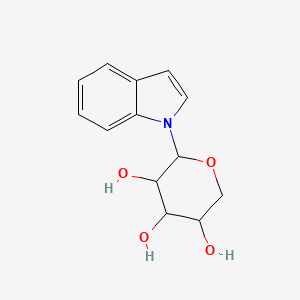
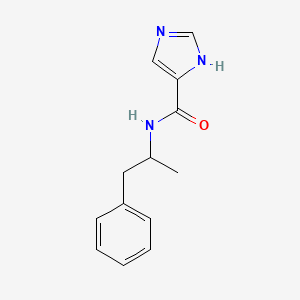
![(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE](/img/structure/B3849797.png)
![4-[(2-hydroxy-1-naphthyl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B3849804.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3849806.png)
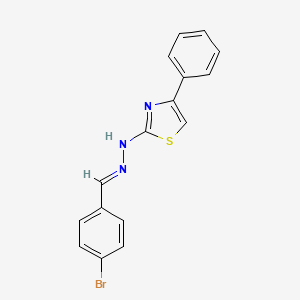
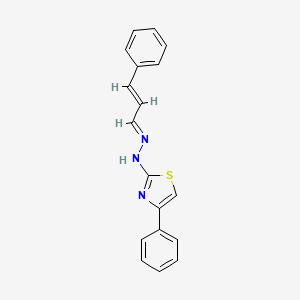
![4-methylbenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849823.png)
![methyl 4-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate](/img/structure/B3849831.png)
![N'-[3-(4-nitrophenyl)-3-oxo-1-propen-1-yl]benzohydrazide](/img/structure/B3849838.png)
![3-phenylacrylaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849842.png)
![4-phenyl-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]-1,3-thiazol-2-amine](/img/structure/B3849854.png)
![1-(4-tert-butylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849876.png)
